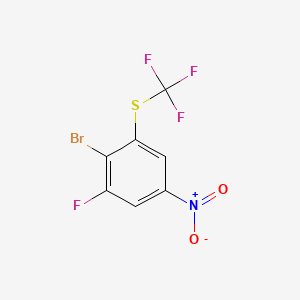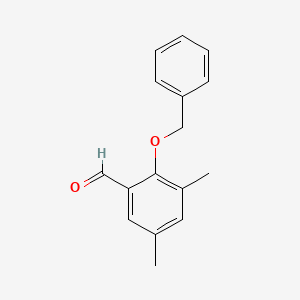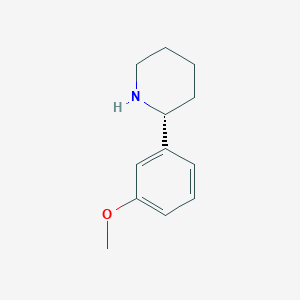
(R)-2-(3-methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-methoxyphenyl)piperidine: is a chiral compound with a piperidine ring substituted at the second position by a 3-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(3-methoxyphenyl)piperidine.
Industrial Production Methods: Industrial production methods for ®-2-(3-methoxyphenyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: ®-2-(3-methoxyphenyl)piperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
科学的研究の応用
Chemistry:
Organic Synthesis: ®-2-(3-methoxyphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of ®-2-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- ®-3-(3-methoxyphenyl)piperidine
- (S)-2-(3-methoxyphenyl)piperidine
- ®-2-(4-methoxyphenyl)piperidine
Uniqueness:
- Chirality: The ®-enantiomer of 2-(3-methoxyphenyl)piperidine may exhibit different biological activities compared to its (S)-enantiomer.
- Substitution Pattern: The position of the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
This detailed article provides a comprehensive overview of ®-2-(3-methoxyphenyl)piperidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(2R)-2-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
InChIキー |
ZGWPCADYBFMCJT-GFCCVEGCSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@H]2CCCCN2 |
正規SMILES |
COC1=CC=CC(=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
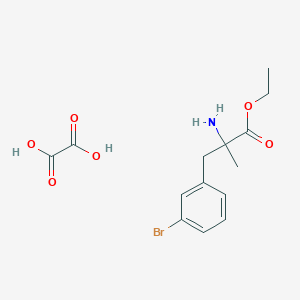
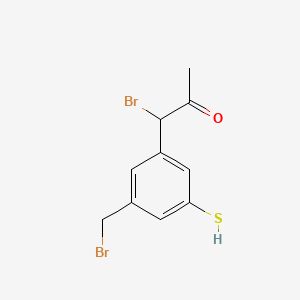
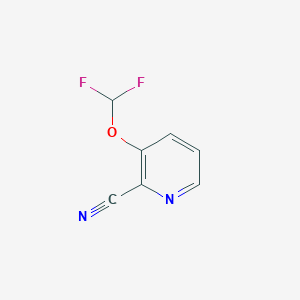
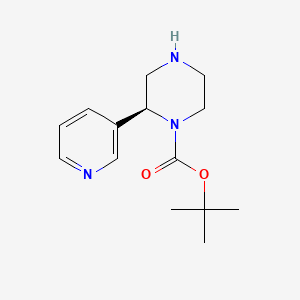
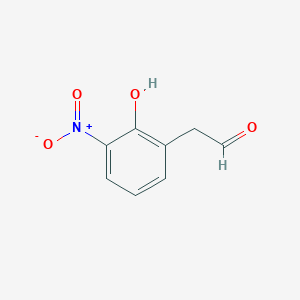

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
